Alliin - 17795-27-6

Alliin

Catalog Number: EVT-431400
CAS Number: 17795-27-6
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)C(S)S-Alliin is an alpha-amino acid.
2-Azaniumyl-3-prop-2-enylsulfinylpropanoate is a natural product found in Allium sativum with data available.
Classification

Alliin is classified as an organosulfur compound, specifically a sulfoxide. Its chemical formula is C₃H₉NO₄S, and it features a sulfoxide functional group (-S(=O)-) attached to an allyl group. This classification places alliin within a larger family of sulfur-containing compounds that exhibit various biological activities.

Synthesis Analysis

The synthesis of alliin occurs naturally in garlic through a biosynthetic pathway that begins with the amino acids cysteine and serine. The process can be summarized as follows:

  1. S-alk(en)ylation of Cysteine: Cysteine undergoes alkylation to form S-allyl-L-cysteine.
  2. Formation of Alliin: The S-allyl-L-cysteine is subsequently oxidized to produce alliin. This oxidation can involve hydrogen peroxide as an oxidizing agent.

A notable synthetic route reported by Stoll and Seebeck in 1951 involves the alkylation of L-cysteine with allyl bromide to form deoxyalliin, followed by oxidation using hydrogen peroxide to yield both diastereomers of L-alliin . A more modern approach utilizes chiral catalysts for stereospecific oxidation, enhancing the efficiency and selectivity of alliin production .

Molecular Structure Analysis

Alliin's molecular structure consists of a sulfoxide group attached to an allyl chain. The structural formula can be represented as follows:

Alliin C3H9NO4S\text{Alliin }\text{C}_3\text{H}_9\text{NO}_4\text{S}

Structural Features

  • Sulfoxide Group: The presence of the sulfoxide group contributes to alliin's stability and solubility in water.
  • Chirality: Alliin exhibits chirality due to the presence of sulfur-centered stereochemistry; it exists as two diastereomers which differ in the orientation of the oxygen atom on the sulfur atom .
Chemical Reactions Analysis

Alliin participates in various chemical reactions, particularly its conversion into allicin when garlic is crushed or chopped. This transformation is catalyzed by the enzyme alliinase, which hydrolyzes alliin into allicin along with other sulfur compounds.

Key Reactions

  1. Conversion to Allicin:
    Alliin+H2OalliinaseAllicin+NH3\text{Alliin}+\text{H}_2\text{O}\xrightarrow{\text{alliinase}}\text{Allicin}+\text{NH}_3
  2. Stability: Alliin itself is relatively stable compared to its product, allicin, which is highly reactive and can further decompose into various other sulfur-containing compounds such as diallyl sulfide and ajoene .
Mechanism of Action

The mechanism by which alliin exerts its effects primarily revolves around its conversion to allicin. Allicin exhibits multiple biological activities including antimicrobial properties, antioxidant effects, and modulation of immune responses.

Biological Activity

  • Antioxidant Properties: Allicin has been shown to scavenge free radicals, thus protecting cells from oxidative damage.
  • Immune Modulation: Research indicates that allicin may enhance immune responses in blood cells through various signaling pathways .
Physical and Chemical Properties Analysis

Alliin presents several notable physical and chemical properties:

  • Molecular Weight: Approximately 135.17 g/mol.
  • Solubility: Alliin is soluble in water but less soluble in organic solvents.
  • Stability: It remains stable under neutral pH conditions but can decompose under extreme conditions (high temperature or acidic environments).

Spectroscopic Data

Alliin can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which help confirm its structure and purity .

Applications

Alliin has garnered attention for its potential health benefits and applications in various fields:

  1. Nutraceuticals: Due to its antioxidant properties, alliin is often included in dietary supplements aimed at improving health.
  2. Pharmaceuticals: Research into alliin's biological activities suggests potential therapeutic applications in managing oxidative stress-related diseases.
  3. Food Industry: As a natural flavoring agent, alliin contributes to the characteristic taste and aroma of garlic products.

Properties

CAS Number

17795-27-6

Product Name

Alliin

IUPAC Name

2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)

InChI Key

XUHLIQGRKRUKPH-UHFFFAOYSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

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